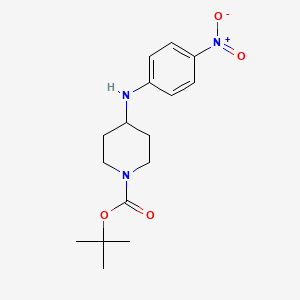

2-(4-哌啶基)乙酸乙酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives often involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, where piperidine is used as a catalyst . Another method for synthesizing piperidine derivatives is through a microwave-assisted aziridine to piperidine ring expansion followed by a radical-induced nitrile translocation, as described in the synthesis of methyl cis-(1-arylmethyl-4-phenylpiperidin-2-yl)acetates .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be confirmed through spectral studies and X-ray diffraction. For instance, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined to crystallize in the monoclinic crystal system with a Z conformation about the C=C bond . Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate crystallizes in the triclinic p-1 space group, also adopting a Z conformation about the C=C double bond .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, the methyl ester of a new hydroxy acid of the piperidine series was prepared and converted into a substituted pyridine . Additionally, the Pinner reaction was used to convert 2-(cyanomethyl)piperidines into methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be diverse, depending on the substituents attached to the piperidine ring. The antimicrobial and antioxidant activities of synthesized piperidine derivatives have been evaluated in vitro, indicating potential applications in pharmaceuticals . The metabolic activity of certain piperidine derivatives, such as 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, has been studied in obese rats, showing a reduction in food intake and weight gain .

科学研究应用

电荷转移研究

对分子内电荷转移分子进行了全面研究,包括乙酸乙酯中的4-(1-哌啶基)苯甲腈,展示了激发态分子内电荷转移反应复杂的电解质浓度和离子大小依赖性。详细的时间分辨和稳态光谱分析提供了对反应动力学、量子产率、吸收和发射跃迁矩、以及电解质浓度对这些参数的影响的关键见解。这项研究深化了对不同溶剂环境中电荷转移过程的理解,为光化学和分子电子学领域做出了贡献 (Pradhan & Biswas, 2007) (Pradhan & Biswas, 2007)。

合成和抗菌活性

探索了含有氮杂环和1,3,4-噁二唑杂环核的乙酰胺衍生物的合成,包括对乙酸哌啶-4-羧酸乙酯的研究。特别是那些含有2-甲基苯基基团的衍生物,展示了对各种细菌菌株具有显著的生长抑制活性,标志着它们在开发新的抗菌剂方面的潜力 (Iqbal et al., 2017)。

高级杂环化合物合成

已经实现了复杂杂环化合物如(2Z)-4,6-二苯基-N-((2-(哌啶-1-基)乙基]-2H-1,3-噻唑-2-亚胺盐酸盐的合成。通过多步反应合成的产物,展示了对一系列病原体具有中等抗菌活性,展示了它在药物化学领域的潜力 (Ovonramwen et al., 2019)。

多组分化学合成

一种新颖的串联多组分合成复杂结构如5,7-二芳基-5,6,7,8-四氢-1H-吡啶[3,4-b][1,4]噻嗪-2(3H)-酮,可能源自类似于乙酸2-[(4-氧代-2,6-二芳基-3-哌啶基)硫基]乙酸酯的化合物,展示了与2-(4-哌啶基)乙酸乙酯盐酸盐相关的化合物可能发生的复杂化学转化。这项研究拓宽了多组分化学合成的范围,为合成有机化学领域做出了贡献 (Raja & Perumal, 2006)。

作用机制

While the specific mechanism of action for “2-(4-Piperidinyl)ethyl acetate hydrochloride” is not mentioned in the sources, piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

未来方向

Piperidine derivatives continue to play a significant role in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The field continues to explore the development of fast and cost-effective methods for the synthesis of substituted piperidines . The pharmaceutical applications of synthetic and natural piperidines are also being explored, with the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

属性

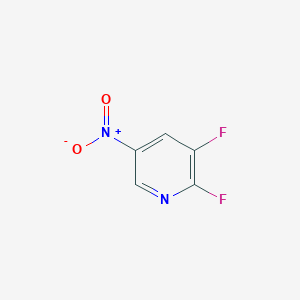

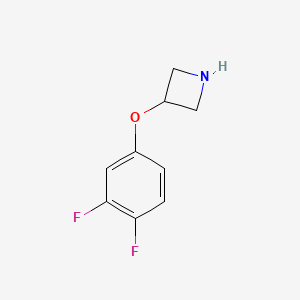

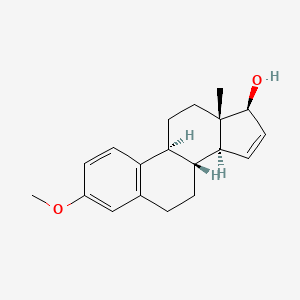

IUPAC Name |

2-piperidin-4-ylethyl acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(11)12-7-4-9-2-5-10-6-3-9;/h9-10H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWZRSGYYSHXMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Piperidinyl)ethyl acetate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)